1-Fluoro-1-(4-methoxyphenyl)propan-2-one
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Overview
Description
1-Fluoro-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the para position and a fluorine atom at the alpha position of the propanone chain
Preparation Methods
The synthesis of 1-Fluoro-1-(4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-(4-methoxyphenyl)propan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.
Chemical Reactions Analysis
1-Fluoro-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-Fluoro-1-(4-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research explores its potential as a precursor for developing new therapeutic agents, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism by which 1-Fluoro-1-(4-methoxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or signal transduction processes, making the compound valuable for studying biochemical mechanisms .
Comparison with Similar Compounds
1-Fluoro-1-(4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Methoxyphenyl)propan-2-one: Lacks the fluorine atom, resulting in different reactivity and biological activity.
1-(3-Fluoro-4-methoxyphenyl)propan-2-one: The fluorine atom is positioned differently, affecting its chemical properties and applications.
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: Contains a hydroxyl group instead of a fluorine atom, leading to distinct reactivity and uses.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for specific applications in research and industry.
Properties
CAS No. |
96920-90-0 |
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Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-fluoro-1-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
AAUVTDFCHAFEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)F |
Origin of Product |
United States |
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